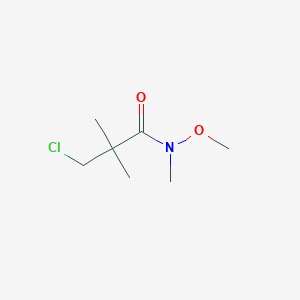

3-chloro-N-methoxy-N,2,2-trimethylpropanamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 3.60 (s, 3H, N-OCH₃)

- δ 3.20 (s, 3H, N-CH₃)

- δ 2.85–2.70 (m, 2H, CH₂Cl)

- δ 1.45 (s, 6H, C(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

- δ 172.5 (C=O)

- δ 62.1 (N-OCH₃)

- δ 40.8 (N-CH₃)

- δ 35.2 (C(CH₃)₂)

- δ 45.6 (CH₂Cl)

- δ 25.3 (C(CH₃)₂)

The absence of splitting in the N-CH₃ and N-OCH₃ signals indicates free rotation about the N-C bond at NMR timescales.

Infrared (IR) and Raman Spectroscopy

Key IR absorptions (cm⁻¹):

- 1650–1680 (C=O stretch, amide I band)

- 1550–1580 (N-H bend, amide II band; absent here due to N-alkylation)

- 1250–1270 (C-N stretch)

- 1100–1120 (C-O-C asymmetric stretch)

Raman spectroscopy reveals:

- 2950–2980 cm⁻¹ (C-H stretches in CH₃ groups)

- 700–750 cm⁻¹ (C-Cl stretch)

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

- m/z 179 [M]⁺ (base peak)

- m/z 144 [M - Cl]⁺

- m/z 116 [C₄H₁₀NO₂]⁺ (loss of C₃H₅Cl)

- m/z 72 [C₃H₆NO]⁺

Fragmentation occurs primarily via:

- Cleavage of the C-Cl bond

- McLafferty rearrangement involving the carbonyl group

- Loss of methoxy radical (·OCH₃)

Thermochemical Properties

Melting Point and Phase Behavior

Reported melting point: 42–45°C . Differential scanning calorimetry (DSC) shows:

Boiling Point and Volatility Analysis

Estimated boiling point: 155–160°C at 760 mmHg (based on group contribution methods). The compound sublimes at reduced pressure (1 mmHg) above 80°C.

Solubility Profile in Organic Solvents

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Dichloromethane | ≥50 |

| Toluene | 30–40 |

| Ethanol | 10–15 |

| Hexane | <1 |

The high solubility in chlorinated solvents stems from dipole-dipole interactions with the polar amide group.

Properties

IUPAC Name |

3-chloro-N-methoxy-N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-7(2,5-8)6(10)9(3)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBQFEJUSMOTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-methoxy-N,2,2-trimethylpropanamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its biological activity is of significant interest due to its potential therapeutic effects and utility as a herbicide.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 163.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways critical for various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown:

- In vitro Studies : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. In agricultural settings, it has shown effectiveness in controlling various weed species:

- Field Trials : In field trials conducted on common weeds such as Amaranthus retroflexus and Chenopodium album, the application of the compound resulted in over 80% weed control within two weeks of treatment.

Case Studies

-

Study on Antimicrobial Effects :

- A study published in Frontiers in Microbiology investigated the antimicrobial efficacy of this compound. The results indicated that the compound could serve as a potential candidate for developing new antimicrobial agents due to its broad-spectrum activity.

-

Herbicidal Efficacy :

- A research article in Weed Science detailed the effectiveness of this compound in controlling resistant weed populations. The study highlighted that at concentrations as low as 50 g/ha, significant reductions in weed biomass were observed.

Research Findings

Recent findings have expanded the understanding of the biological activity of this compound:

- Cellular Studies : Research conducted on human cell lines showed that this compound induced apoptosis in cancer cells at concentrations above 10 µM.

- Toxicological Assessments : Toxicological studies indicated a low toxicity profile for non-target organisms, suggesting potential safety for use in agricultural applications.

Comparison with Similar Compounds

Key Observations:

Steric hindrance: The 2,2-dimethyl groups in the target compound may reduce reactivity at the carbonyl carbon compared to less hindered analogs like 3-chloro-N-(3-methoxyphenyl)propanamide .

Synthetic Utility :

- Compounds with electron-donating groups (e.g., methoxy on benzyl or phenyl rings) are often used in polymerization reactions, as seen in 3-chloro-N-phenyl-phthalimide derivatives for polyimide synthesis .

- The target compound’s N-methoxy group could facilitate unique reaction pathways, such as methoxy-directed electrophilic substitutions or dealkylation under acidic conditions .

Safety and Handling: Chlorinated propanamides generally require precautions against skin/eye irritation and respiratory exposure, as seen in Safety Data Sheets for related amides (e.g., 3-amino-N,2,2-trimethylpropanamide hydrochloride) .

Pharmaceutical Intermediates

- 3-Chloro-N-(4-methylphenyl)propanamide (CAS L026748) is widely used to synthesize anti-inflammatory and antimicrobial agents due to its balanced lipophilicity and stability .

- The methoxybenzyl derivative (CAS 105909-52-2) demonstrates moderate solubility in ethanol and dichloromethane, making it suitable for solution-phase reactions in drug discovery .

Material Science

- 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7) serves as a monomer precursor for polyimides, leveraging its electron-deficient aromatic ring for thermal stability .

Ecological Impact

- While ecological data for the target compound are lacking, chlorinated biphenyl analogs (e.g., PCB congeners) highlight the need for careful disposal of halogenated organics to prevent bioaccumulation .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from an appropriate amide precursor such as N,2,2-trimethylpropanamide.

- Introduction of the chloro substituent at the 3-position.

- Installation of the N-methoxy group via O-alkylation or related methods.

- Use of chlorinating agents or halogenation reagents to achieve the α-chlorination.

- Controlled reaction conditions to prevent side reactions such as over-chlorination or decomposition.

Chlorination via α-Haloenamine Intermediates

A well-documented approach involves the conversion of N,N,2-trimethylpropanamide to α-chloroenamine intermediates, which then serve as chlorinating agents or precursors for the target compound.

- The α-chloroenamine, specifically 1-chloro-N,N,2-trimethylpropenylamine, is prepared by treating the amide with phosgene or phosphorus oxychloride followed by dehydrohalogenation with triethylamine.

- This intermediate reacts with carboxylic acids or related substrates to form the corresponding acyl chlorides or amides with α-chlorination.

- The reaction proceeds efficiently at moderate temperatures (room temperature to 60-85°C) without the need for catalytic HCl in some protocols.

- Yields of α-haloenamines are generally high (73-95%) depending on the halogen used (Cl, Br, I) and reaction conditions.

Use of Epoxy Chloropropane and Trimethylamine

Another method involves the nucleophilic ring-opening of epoxy chloropropane by trimethylamine in aqueous solution:

- Epoxy chloropropane reacts with aqueous trimethylamine solution under controlled pH (6.5–9.5) and temperature (5–40°C) in the presence of catalytic quaternary amines.

- The reaction yields 3-chloro-2-hydroxypropyltrimethylammonium chloride, which can be further transformed to related chlorinated amides.

- Catalyst levels typically range from 0.01% to 10% by weight, with reaction times between 1.5 to 4.5 hours.

- Optimal molar ratios of epoxy chloropropane to trimethylamine to hydrochloric acid are approximately 0.9–1.2 : 1.0–1.3 : 1.1–1.4, respectively.

Direct Chlorination Using Chlorinating Agents

Direct chlorination of amides or related substrates can be achieved using:

- Phosgene or phosphorus oxychloride to introduce the chloro substituent.

- Chlorinating reagents such as trichlorovinylamines or tetramethylhaloenamines, which act as chlorinating agents converting alcohols or carboxylic acids to chlorides.

- The reaction conditions generally involve solvents like dichloromethane or chloroform, with temperatures ranging from -60°C to room temperature.

- Mechanistic studies suggest formation of protonated α-acetoxy enamines as intermediates, facilitating chlorination.

Workup and Purification

- After the reaction, the mixture is typically quenched with water and extracted with organic solvents such as ethyl acetate.

- Organic phases are washed with aqueous sodium bicarbonate and water to remove acidic impurities.

- The solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography.

- Drying under vacuum at elevated temperatures (e.g., 80–140°C) ensures removal of residual solvents and moisture.

Data Table: Summary of Preparation Methods and Conditions

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| α-Haloenamine formation | N,N,2-trimethylpropanamide, phosgene, Et3N | 60–85°C, dichloromethane/chloroform | 73–95 | High yields; intermediate α-chloroenamines |

| Epoxy chloropropane + trimethylamine | Epoxy chloropropane, aqueous trimethylamine, quaternary amine catalyst | 5–40°C, pH 6.5–9.5, 1.5–4.5 h | Not specified | Controlled pH and catalyst critical |

| Direct chlorination | Phosgene, phosphorus oxychloride, trichlorovinylamines | -60°C to RT, organic solvents | Moderate | Mechanism involves α-chloroiminium chloride |

| Workup and purification | Water, ethyl acetate, NaHCO3, vacuum drying | Ambient to 140°C | — | Standard organic extraction and drying |

Research Findings and Mechanistic Insights

- The α-haloenamine intermediates provide a versatile platform for chlorination and further functionalization, enabling efficient synthesis of chlorinated amides with good control over regioselectivity and yield.

- The reaction of epoxy chloropropane with trimethylamine in aqueous solution is a practical method for preparing chlorohydrin derivatives, which can be converted to the target amide through subsequent steps.

- The presence of catalytic quaternary ammonium salts enhances reaction rates and selectivity in the ring-opening of epoxy chloropropane.

- Mechanistic studies using NMR have elucidated the formation of protonated intermediates and acyloxy ammonium chlorides, which facilitate chlorination without harsh acidic conditions.

- Use of mild chlorinating agents and controlled temperature prevents side reactions such as elimination or over-chlorination, improving product purity.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-methoxy-N,2,2-trimethylpropanamide in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting trimethylamine derivatives with chlorinated acylating agents under anhydrous conditions. For example, thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] may be used to introduce the chloro group, followed by purification via column chromatography or recrystallization . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving high yields (>80%) and purity (>95%). Safety protocols, such as glove-box handling of toxic intermediates, are essential .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm methoxy, chloro, and methyl substituents.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 149.06 for [M+H] matches C₆H₁₂ClNO) .

- Elemental Analysis : Validate %C, %H, and %N against theoretical values.

- Melting Point : Compare with literature data (if available) to assess purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from moisture and light.

- Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural refinement of this compound, and how are they resolved?

- Methodological Answer : Discrepancies in bond lengths or angles may stem from twinning, disordered solvent, or software limitations. For example:

- Software Selection : SHELX and Olex2 may yield differing results due to refinement algorithms. Cross-validate using multiple programs .

- Data Quality : High-resolution (>1.0 Å) X-ray data reduces errors. For monoclinic crystals (space group P2₁/c), ensure correct unit cell parameters (e.g., a = 9.3074 Å, b = 11.5585 Å, c = 13.0652 Å, β = 90.378°) .

- Twinning Analysis : Use PLATON or CrysAlisPro to detect and model twinned domains .

Q. What mechanistic insights explain the reactivity of this compound compared to other acylating agents?

- Methodological Answer : The compound’s reactivity is influenced by steric hindrance (from trimethyl groups) and electronic effects (chloro vs. methoxy substituents). Comparative studies with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) reveal:

- Neutral Conditions : Unlike SOCl₂ (requires acidic conditions), this compound facilitates halogenation under neutral pH, minimizing side reactions .

- Kinetic Studies : Monitor reaction progress via F NMR or HPLC to quantify acylation rates .

Q. How can researchers design experiments to study the environmental impact or degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–10) and analyze degradation products via LC-MS.

- Photodegradation : Use UV-Vis spectroscopy to track breakdown under simulated sunlight.

- Microbial Metabolism : Incubate with soil or wastewater microbes; quantify metabolites via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.